molecular formula C8H10N2O3 B13069939 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069939
M. Wt: 182.18 g/mol
InChI Key: YDLDNQLXMVUGKC-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to an oxadiazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylmethyl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)7-9-6(13-10-7)4-5-2-1-3-5/h5H,1-4H2,(H,11,12)

InChI Key

YDLDNQLXMVUGKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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